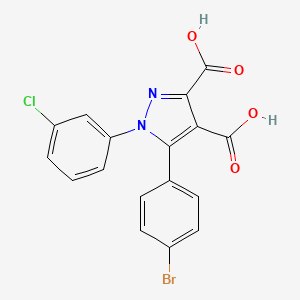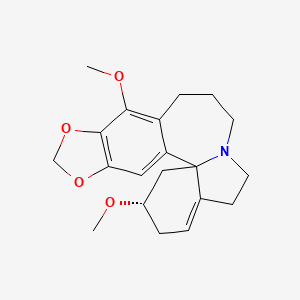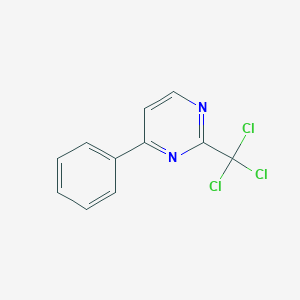
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone typically involves multiple steps, including halogenation and hydroxylation reactions. Specific reagents and catalysts are used to achieve the desired substitutions and additions on the cyclopentanone ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorocyclopentanone: Similar structure but lacks the difluoro and hydroxyl groups.
2,5-Difluorocyclopentanone: Contains difluoro groups but lacks the chlorodifluoromethyl and hydroxyl groups.
2,5-Dihydroxycyclopentanone: Contains hydroxyl groups but lacks the halogen atoms.
Uniqueness
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone is unique due to its combination of halogen and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
101932-16-5 |
|---|---|
Formule moléculaire |
C11H8Cl4F8O3 |
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
2,5-bis(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H8Cl4F8O3/c12-8(16,17)6(25,9(13,18)19)3-1-2-4(5(3)24)7(26,10(14,20)21)11(15,22)23/h3-4,25-26H,1-2H2 |
Clé InChI |
PLJLDBYXNJNTPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1C(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)


![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)


silane](/img/structure/B14345642.png)

![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)
